

side-by-side comparison of different piperidine scaffolds in medicinal chemistry

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Compound of Interest

Compound Name: 2-(Piperidin-3-yl)acetic acid hydrochloride

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The Piperidine Scaffold: A Comparative Guide for Medicinal Chemists

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.^[1] Its prevalence in a vast array of clinically approved drugs has earned it the status of a "privileged scaffold."^{[1][2]} This guide offers a side-by-side comparison of different piperidine scaffolds and their bioisosteric replacements, providing researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to inform rational drug design.

I. Comparative Analysis of Piperidine Scaffolds in Key Therapeutic Areas

The versatility of the piperidine scaffold is evident in its application across a wide range of therapeutic targets. The following sections present quantitative data on the performance of various piperidine derivatives in several key areas.

A. Opioid Receptor Modulators

Piperidine-based structures are central to the development of potent analgesics targeting opioid receptors.^[1] The binding affinity (K_i) of these compounds is a critical determinant of their

analgesic activity.

Table 1: Binding Affinities (Ki) of Piperidine-Based Opioid Receptor Modulators

Compound	μ-Opioid Receptor Ki (nM)	δ-Opioid Receptor Ki (nM)	κ-Opioid Receptor Ki (nM)	Reference
Morphine	1-100	>1000	>1000	[1]
Fentanyl	1-100	-	-	[1]
Meperidine	>100	-	-	[1]
Sufentanil	<1	-	-	[1]
Alfentanil	1-100	-	-	[1]
(+)-trans-piperidine bivalent ligand	39 (DAT)	7 (SERT)	-	[3]
16				

Note: '-' indicates data not specified in the source. DAT (Dopamine Transporter) and SERT (Serotonin Transporter) affinities are included for the bivalent ligand to highlight its polypharmacology.

B. Anticancer Agents

The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms.[1] The half-maximal inhibitory concentration (IC50) is a common metric to quantify the cytotoxic activity of these derivatives against various cancer cell lines.

Table 2: Anticancer Activity (IC50) of Piperidine Derivatives

Compound	Cancer Cell Line	IC50 (µM)	Reference
Tetramethylpiperidine-phenazine B4125	Mean of 6 cancer cell lines	0.48 (µg/ml)	[4]
Tetramethylpiperidine-phenazine B3962	Mean of 6 cancer cell lines	0.36 (µg/ml)	[4]
Tetramethylpiperidine-phenazine B4126	Mean of 6 cancer cell lines	0.47 (µg/ml)	[4]
Piperine	HCT-8 (human colon)	66.0	[5]
Piperine	B16 (mouse melanoma)	69.9	[5]
Imidazo[1,2-a]pyrimidine derivative 3d	MCF-7 (breast)	43.4	[6]
Imidazo[1,2-a]pyrimidine derivative 3d	MDA-MB-231 (breast)	35.9	[6]
Imidazo[1,2-a]pyrimidine derivative 4d	MCF-7 (breast)	39.0	[6]
Imidazo[1,2-a]pyrimidine derivative 4d	MDA-MB-231 (breast)	35.1	[6]

C. CCR5 Antagonists for HIV-1 Entry Inhibition

Piperidine-containing molecules have been successfully developed as potent antagonists of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1]

Table 3: Inhibitory Activity (IC50/EC50) of Piperidine-Based CCR5 Antagonists

Compound	Assay Type	Inhibitory Concentration (nM)	Reference
Piperidine 19	Calcium mobilization	IC50 = 25.73	[7]
Piperidine 19	Anti-HIV activity	IC50 = 73.01	[7]
NIBR-1282 (Compound 20)	CCR5-binding	IC50 = 5.1	[7]
Diazaspiro 21	RANTES-binding	IC50 = 30	[7]
Piperidine-4-carboxamide 11f	Antiviral activity (PBMCs)	EC50 = 0.59	[8]

D. Monoamine Transporter Inhibitors

Piperidine-based compounds are effective inhibitors of monoamine transporters, which are key targets for the treatment of depression and other neurological disorders.[9][10] The stereochemistry of the piperidine ring plays a crucial role in determining the potency and selectivity of these inhibitors.

Table 4: Inhibitory Activity (Ki) of Piperidine-Based Monoamine Transporter Inhibitors

Compound	DAT Ki (nM)	NET Ki (nM)	SERT Ki (nM)	Reference
(+)-cis-5b	>1000	low nM	>1000	[10]
(+)-trans-5c	comparable	comparable	comparable	[10]

II. Bioisosteric Replacement of the Piperidine Scaffold

To improve pharmacokinetic properties and explore new chemical space, bioisosteric replacement of the piperidine ring is a common strategy in medicinal chemistry.[11] Spirocyclic scaffolds, such as azaspiro[3.3]heptanes, have emerged as promising piperidine bioisosteres. [2][12][13][14][15]

A. Physicochemical and Metabolic Stability Comparison

The replacement of piperidine with a bioisostere can significantly impact properties like lipophilicity, solubility, and metabolic stability.

Table 5: Comparative Properties of Piperidine and its Azaspiro[3.3]heptane Bioisosteres

Property	Piperidine (57)	2-Azaspiro[3.3]heptane (58)	1-Azaspiro[3.3]heptane (59)	Reference
Solubility (μ M)	-	similar to 59	similar to 58	[2]
clogP	-	-	-	[2]
logD (7.4)	-	similar to 59	similar to 58	[2]
Intrinsic Clearance (CLint) (μ L/min/mg)	14	53	32	[2]
Half-life (t _{1/2}) (min)	-	31	52	[2]

Note: Compound numbers are as designated in the reference. '-' indicates data not specified in the source.

These data suggest that while both azaspiro[3.3]heptane bioisosteres have similar solubility and lipophilicity, the 1-azaspiro[3.3]heptane scaffold (59) demonstrates improved metabolic stability compared to the 2-azaspiro[3.3]heptane (58), as indicated by its lower intrinsic clearance and longer half-life in human liver microsomes.[\[2\]](#)

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following sections outline key protocols for evaluating piperidine-containing compounds.

A. Radioligand Binding Assay for Opioid Receptors

This assay is fundamental for determining the affinity of a test compound for a specific receptor.

[1]

Objective: To determine the binding affinity (K_i) of a test compound for the μ -opioid receptor.

Materials:

- Cell membranes expressing the human μ -opioid receptor.
- Radioligand (e.g., $[^3\text{H}]$ diprenorphine or $[^3\text{H}]$ naloxone).
- Test compounds (piperidine derivatives).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation fluid.
- 96-well plates.
- Filtration apparatus.

Procedure:

- **Incubation:** In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
- **Equilibration:** Allow the binding to reach equilibrium.
- **Filtration:** Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
- **Washing:** Wash the filters with ice-cold wash buffer.

- Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

B. Cell Viability Assay for Anticancer Activity

This assay measures the ability of a compound to inhibit the proliferation of cancer cells.

Objective: To determine the IC₅₀ of a test compound against a cancer cell line.

Materials:

- Cancer cell line of interest.
- Cell culture medium and supplements.
- Test compounds (piperidine derivatives).
- Cell viability reagent (e.g., MTT, MTS, or a luminescent-based reagent like CellTiter-Glo).
- 96-well plates.
- Plate reader (spectrophotometer or luminometer).

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of the test compound.
- Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
- Reagent Addition: Add the cell viability reagent to each well.
- Signal Detection: Measure the absorbance or luminescence according to the reagent manufacturer's instructions.

- Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

C. HIV-1 Entry Assay (Pseudovirus-Based)

This assay measures the ability of a compound to inhibit the entry of HIV-1 into cells expressing CD4 and CCR5.[\[1\]](#)

Objective: To determine the IC50 of a test compound for inhibiting HIV-1 entry.

Materials:

- Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene).
- HIV-1 pseudovirus (engineered to express the envelope protein of an R5-tropic HIV-1 strain).
- Test compounds (piperidine derivatives).
- Cell culture medium.
- Luciferase assay reagent.
- 96-well plates.
- Luminometer.

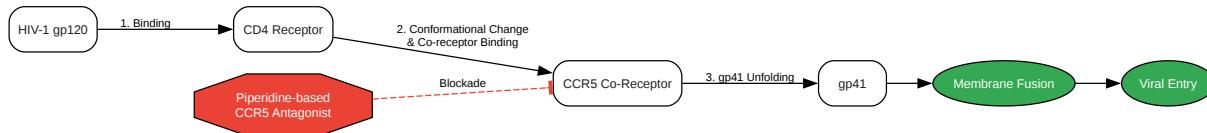
Procedure:

- Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.
- Compound and Virus Incubation: In a separate plate, pre-incubate the pseudovirus with serial dilutions of the test compound.
- Infection: Add the virus-compound mixture to the target cells.
- Incubation: Incubate the infected cells for 48 hours.

- Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
- Data Analysis: Calculate the percentage of inhibition of viral entry for each compound concentration and determine the IC₅₀ value.

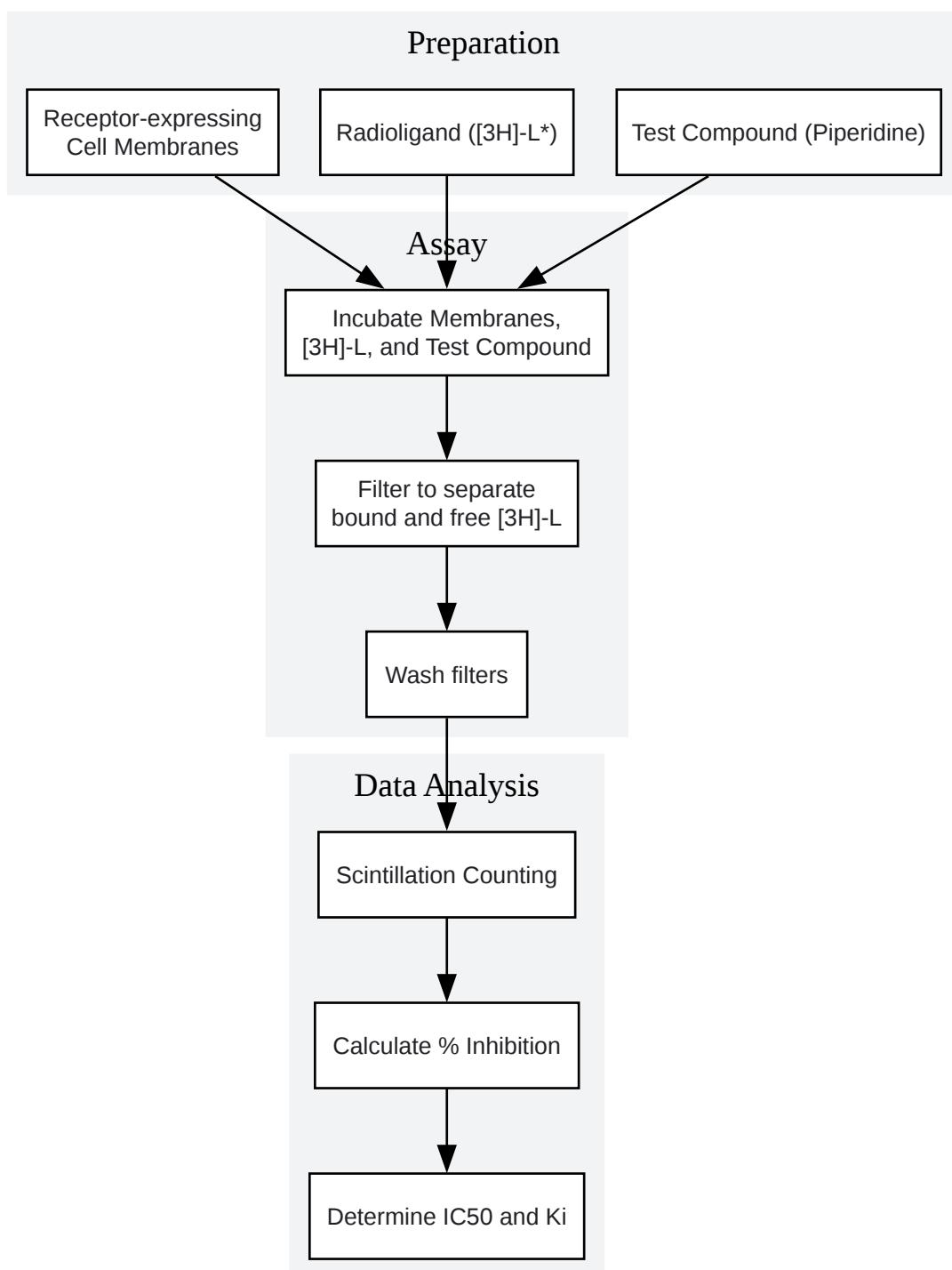
IV. Visualizing Key Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.



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Caption: HIV-1 entry pathway and the mechanism of action for piperidine-based CCR5 antagonists.

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Caption: Experimental workflow for a radioligand binding assay to determine binding affinity.

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